1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name 1-(4-methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione reflects the compound’s bicyclic scaffold and substituent arrangement. The parent structure comprises a fused imidazo[2,1-b]quinazoline system, where:
- The imidazole ring (a five-membered ring with two nitrogen atoms at positions 1 and 3) is fused to a quinazoline moiety (a bicyclic system consisting of a benzene ring fused to a pyrimidine ring).
- The fusion occurs between the imidazole’s C2 and the quinazoline’s C1, as indicated by the [2,1-b] notation.
- The 2,5-dione suffix denotes two ketone groups at positions 2 and 5 of the fused ring system.
- The 1-(4-methylphenyl) substituent is attached to the nitrogen atom at position 1 of the imidazole ring.
Structural analysis reveals a planar aromatic system with conjugated π-electrons across the fused rings, stabilized by resonance. The 4-methylphenyl group introduces steric bulk and hydrophobic character, influencing the compound’s physicochemical properties.
Properties
CAS No. |
62707-34-0 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3H-imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C17H13N3O2/c1-11-6-8-12(9-7-11)20-15(21)10-19-16(22)13-4-2-3-5-14(13)18-17(19)20/h2-9H,10H2,1H3 |
InChI Key |
GXGXBSNITOWHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anilinobenzimidazole with aromatic aldehydes in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired product . The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring or the imidazoquinazoline core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as anticancer, antimicrobial, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including cancer treatment and the management of inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) or topoisomerase I, leading to the disruption of cellular processes like cell growth, proliferation, and DNA replication . These interactions result in the compound’s observed biological activities, such as anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physicochemical and Structural Properties of Selected Imidazo[2,1-b]quinazoline-dione Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 5b) increase melting points (264–266°C) compared to electron-donating groups (e.g., 3-methylphenyl in 5n: 146–148°C). This trend correlates with enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Bulky substituents (e.g., isobutyl in 5o) reduce melting points due to steric hindrance, disrupting crystal packing .
Structural Insights from X-ray Crystallography: Derivatives like 5o adopt a monoclinic crystal system (space group P2₁/c) with planar tricyclic cores. The dihedral angles between imidazolone (A), pyrimidinone (B), and benzene (C) rings are minimal (A/B: 5.15°, B/C: 2.35°), indicating near-coplanar geometry .
Comparison with Other Heterocycles: Imidazo[4,5-g]quinazolines (): These derivatives lack the imidazolone ring but exhibit pharmacological relevance. The target compound’s fused tricyclic system may offer distinct bioactivity due to enhanced rigidity and hydrogen-bonding capacity.
Biological Activity
1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential anticancer effects.
- Molecular Formula : C17H13N3O2
- CAS Number : 62707-34-0
- Structure : The compound features an imidazoquinazoline core structure that is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antimicrobial properties. In vitro evaluations have shown that it exhibits potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Pseudomonas aeruginosa | 0.75 μg/mL |
The compound's effectiveness against Staphylococcus aureus suggests potential for use in treating infections caused by resistant strains .
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of various enzymes, particularly those involved in carbohydrate metabolism.
α-Glucosidase Inhibition
In a study comparing several imidazoquinazolines, 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione demonstrated notable α-glucosidase inhibitory activity.
Table 2: α-Glucosidase Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione | 15.00 ± 0.20 |
| Acarbose (Standard) | 750.0 ± 1.5 |
This indicates that the compound is significantly more potent than the standard drug acarbose .
Anticancer Potential
The anticancer properties of the compound have also been evaluated in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: MDA-MB-231 Breast Cancer Cells
In a recent study, treatment with the compound led to:
- Reduction in cell viability : A decrease in viability was observed at concentrations as low as 10 μM.
- Induction of apoptosis : Flow cytometry analysis indicated a significant increase in early and late apoptotic cells after treatment.
The biological activity of 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione is likely mediated through:
- Enzyme inhibition : Particularly through competitive inhibition mechanisms affecting carbohydrate metabolism.
- Cell cycle arrest : Impairing the progression of cancer cells through specific phases of the cell cycle.
Q & A
Q. What are the efficient synthetic routes for 1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5-dione?
The compound is synthesized via a consecutive aza-Wittig/heterocumulene-mediated annulation . Key steps include:
- Reacting iminophosphoranes (e.g., derived from Staudinger reactions) with aromatic isocyanates to form carbodiimide intermediates.
- Cyclization using catalytic sodium ethoxide under mild conditions (room temperature, dichloromethane/acetonitrile solvent) to yield the tricyclic core .
- Isolation via recrystallization (e.g., dichloromethane/petroleum ether) or silica gel chromatography, achieving yields of 65–90% .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation employs:
- NMR : Distinct signals at δ 4.93 ppm (CH) and 1.91 ppm (CH₃) for substituents; aromatic protons at δ 7.71–8.25 ppm .
- IR : Two carbonyl stretches at 1756 cm⁻¹ (imidazolone) and 1698 cm⁻¹ (quinazolinone) .
- Mass spectrometry : Strong molecular ion peaks (e.g., m/z 291 for derivative 5d) .
- X-ray crystallography : Confirms planarity of the tricyclic system, with dihedral angles <6° between rings .
Q. What spectroscopic data are characteristic of this compound?
Key spectroscopic features include:
- ¹H NMR : Aromatic protons (δ 7.38–8.25 ppm), CH₂ groups (δ 4.73 ppm), and substituent-specific signals (e.g., CH₃ at δ 1.91 ppm) .
- ¹³C NMR : Carbonyl carbons at ~170–175 ppm .
- IR : Dual carbonyl stretches (1690–1760 cm⁻¹) for imidazolone and quinazolinone moieties .
Advanced Research Questions
Explain the reaction mechanism and factors influencing product selectivity.
The synthesis proceeds via:
Q. How does the basic reaction environment affect stereochemical outcomes?
Racemization at the C-3 position occurs under alkaline conditions due to deprotonation-reprotonation at the chiral center. This is observed when using chiral starting materials (e.g., derivative 9), leading to loss of enantiomeric purity . Mitigation strategies include non-basic catalysts or low-temperature conditions.
Q. How can X-ray crystallography aid in understanding molecular conformation?
X-ray data reveal:
- Planarity : All tricyclic atoms lie within ±0.045 Å of the mean plane .
- Dihedral angles : Minimal distortion between rings (A/B = 5.15°, B/C = 2.35°), supporting rigidity .
- Substituent orientation : Methyl/phenyl groups adopt equatorial positions to minimize steric strain .
Q. What are the challenges in synthesizing chiral derivatives?
- Racemization : Alkaline conditions during cyclization disrupt chirality .
- Resolution : Requires chiral HPLC or enantioselective catalysts.
- Alternative routes : Use of non-basic catalysts (e.g., Lewis acids) or protecting groups for NH moieties .
Methodological Considerations
Q. What steps optimize the yield during synthesis?
- Catalyst : Sodium ethoxide (5–10 mol%) enhances cyclization efficiency .
- Solvent : Dichloromethane or acetonitrile improves intermediate solubility .
- Temperature : Room temperature minimizes side reactions (e.g., decomposition) .
- Workup : Precipitation of triphenylphosphine oxide with ether/petroleum ether simplifies purification .
Q. How to analyze reaction byproducts or competing pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
